![molecular formula C31H31N5O3S B2579970 2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide CAS No. 1023509-37-6](/img/structure/B2579970.png)
2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a benzylamino group, a quinazolinone group, and a sulfanyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. These rings could potentially participate in aromatic stacking interactions and hydrogen bonding, which could influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including 2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide, have been a focal point in medicinal chemistry due to their potent biological activities. These compounds are part of a broader class of fused heterocycles that show significant promise as medicinal agents. Their structural versatility allows for the introduction of various bioactive moieties, enhancing their therapeutic potential. This has led to the development of novel derivatives with improved antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, addressing critical challenges like antibiotic resistance (Tiwary et al., 2016).
Optoelectronic Applications
Beyond their medicinal applications, quinazoline derivatives have found utility in the field of optoelectronics. Research has demonstrated their effectiveness in creating luminescent materials for electronic devices, highlighting their versatility. These compounds have been incorporated into π-extended conjugated systems, contributing to the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their electroluminescent properties are particularly valuable, offering a pathway to innovative materials for technology applications (Lipunova et al., 2018).
Anti-Colorectal Cancer Activity
Quinazoline derivatives have also shown promise in anti-cancer research, particularly against colorectal cancer. These compounds modulate the expression of genes and proteins involved in cancer progression, including receptor tyrosine kinases and epidermal growth factor receptors. Their ability to inhibit the growth of cancer cells by interfering with crucial biological pathways makes them potential candidates for developing new anti-colorectal cancer therapies (Moorthy et al., 2023).
CNS Acting Drug Potential
Furthermore, the exploration of azole derivatives, including quinazoline, suggests potential applications in treating central nervous system (CNS) disorders. The heterocyclic nature of these compounds, featuring nitrogen, oxygen, and sulfur atoms, allows for a wide range of pharmacological activities. This versatility points to the possibility of developing new CNS-acting drugs from these compounds, expanding the scope of their application beyond their current uses (Saganuwan, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O3S/c1-3-26(29(38)33-19-22-15-13-20(2)14-16-22)40-31-35-24-12-8-7-11-23(24)28-34-25(30(39)36(28)31)17-27(37)32-18-21-9-5-4-6-10-21/h4-16,25-26H,3,17-19H2,1-2H3,(H,32,37)(H,33,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEKOEVLBOIBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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